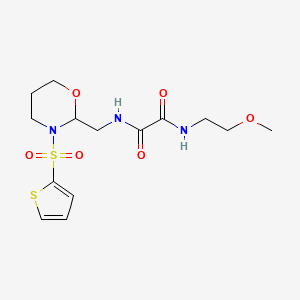

N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(2-Methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxyethyl group at the N1 position and a 1,3-oxazinan-2-ylmethyl moiety substituted with a thiophen-2-ylsulfonyl group at N2.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6S2/c1-22-8-5-15-13(18)14(19)16-10-11-17(6-3-7-23-11)25(20,21)12-4-2-9-24-12/h2,4,9,11H,3,5-8,10H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESZLJRSUQTCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde under acidic conditions.

Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride and a suitable base.

Coupling with Oxalamide: The final step involves coupling the oxazinan derivative with oxalamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The thiophene sulfonyl group may interact with enzymes or receptors, modulating their activity. The oxazinan ring can enhance the compound’s binding affinity and specificity, while the oxalamide core may contribute to its stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs from the evidence:

Substituted Oxalamides as Umami Agonists

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) :

- Structure : Features a 2,4-dimethoxybenzyl group and a pyridin-2-yl-ethyl substituent.

- Activity : Acts as a potent umami agonist (hTAS1R1/hTAS1R3 receptor activation) with applications in flavor enhancement .

- Metabolism : Shows rapid metabolism in rat hepatocytes without amide hydrolysis, indicating metabolic stability of the oxalamide core .

- Comparison : The target compound’s thiophen-2-ylsulfonyl group may enhance sulfonyl-mediated receptor interactions compared to S336’s pyridyl group.

- Comparison: The thiophen-2-ylsulfonyl group in the target compound may reduce CYP inhibition compared to S5456’s dimethoxybenzyl substituent.

Antiviral Oxalamides

- BNM-III-170: Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide. Activity: Acts as a CD4-mimetic HIV entry inhibitor, demonstrating the role of guanidinium groups in binding viral gp120 .

Soluble Epoxide Hydrolase (sEH) Inhibitors

- N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) :

- Structure : Adamantane and benzyloxy substituents.

- Activity : Exhibits sEH inhibition, with adamantyl groups enhancing lipophilicity and target binding .

- Comparison : The target compound’s thiophen-2-ylsulfonyl group may improve solubility compared to adamantyl-based analogs, balancing hydrophobicity for better pharmacokinetics.

Metabolic Stability and Toxicity

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Metabolism: No amide hydrolysis observed in rat hepatocytes, highlighting the oxalamide scaffold’s resistance to metabolic cleavage . Comparison: The target compound’s 1,3-oxazinan ring and sulfonyl group may further stabilize against enzymatic degradation.

Data Tables: Key Oxalamide Analogs and Properties

Challenges :

Future Research :

- Activity Profiling : Screening against sEH, HIV entry, or umami receptors.

- ADME Studies : Assessing bioavailability and toxicity, leveraging data from S336 and BNM-III-170 .

- Structural Optimization : Modifying the 1,3-oxazinan ring for enhanced potency, as demonstrated in adamantyl-based sEH inhibitors .

Biological Activity

N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound characterized by its unique molecular structure, which includes a thiophene ring and an oxazinan moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 869072-05-9 |

| Molecular Formula | C₁₄H₂₁N₃O₆S₂ |

| Molecular Weight | 391.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Anticancer Activity

Recent studies have indicated that compounds similar to N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related series of oxazinonaphthalene derivatives demonstrated notable antiproliferative activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM .

In vitro assays have shown that these compounds can induce cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells. Flow cytometry analyses confirmed this effect, indicating that the compounds may inhibit tubulin polymerization, thus disrupting mitotic processes .

The mechanism by which N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The thiophene ring may play a crucial role in binding to enzymes or receptors that regulate cellular growth and apoptosis. This interaction can lead to the modulation of signaling pathways associated with cancer progression and microbial resistance .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against certain bacterial strains. The presence of the thiophene moiety is hypothesized to enhance its ability to penetrate bacterial membranes, thereby increasing its effectiveness as an antimicrobial agent. Further studies are required to quantify this activity and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxazinan derivatives similar to N1-(2-methoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:

- Synthesis Methodology : The synthesis typically involves reacting 2-methoxyethylamine with thiophene derivatives under controlled conditions, often utilizing solvents like dichloromethane.

- Biological Evaluation : In vitro assays have been conducted on various cancer cell lines, revealing significant cytotoxicity and potential for further development as therapeutic agents against resistant cancer types .

- Molecular Docking Studies : Computational analyses have been performed to predict the binding affinities of these compounds to target proteins involved in tumor growth. These studies aid in understanding how structural modifications can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.